molecular formula C9H14N2O B8454541 (2-Isopropylamino-pyridin-4-yl)-methanol

(2-Isopropylamino-pyridin-4-yl)-methanol

Cat. No.: B8454541
M. Wt: 166.22 g/mol
InChI Key: MKAYBVDHMBYYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Isopropylamino-pyridin-4-yl)-methanol is a pyridine derivative characterized by a methanol group at the 4-position of the pyridine ring and an isopropylamino substituent at the 2-position. This combination suggests applications in medicinal chemistry, particularly as a building block for drug candidates targeting central nervous system or antimicrobial pathways. Structural analogs and related pyridine derivatives provide foundational insights into its properties, as discussed below.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

[2-(propan-2-ylamino)pyridin-4-yl]methanol

InChI

InChI=1S/C9H14N2O/c1-7(2)11-9-5-8(6-12)3-4-10-9/h3-5,7,12H,6H2,1-2H3,(H,10,11)

InChI Key

MKAYBVDHMBYYQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC=CC(=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following table compares (2-Isopropylamino-pyridin-4-yl)-methanol with three closely related pyridine-based compounds from the provided evidence:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Potential Applications
This compound 2-isopropylamino, 4-methanol ~168.2 (calculated) Moderate polarity due to methanol; steric hindrance from isopropylamino group Drug intermediates, enzyme inhibitors
(4-Methoxypyridin-2-yl)-methanol 2-methanol, 4-methoxy ~155.1 Higher lipophilicity from methoxy group; reduced hydrogen-bonding capacity Organic synthesis, agrochemical precursors
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol 2-chloro, 3-dimethoxymethyl, 4-methanol ~231.7 Electron-withdrawing chloro group; dimethoxymethyl enhances steric and electronic complexity Antimicrobial agents, catalytic intermediates
4-Amino-pyridin-3-yl-methanol 3-methanol, 4-amino ~124.1 High polarity and reactivity from amino and methanol groups Pharmacological probes, chelating agents

Structural and Electronic Analysis

  • Substituent Effects: The isopropylamino group in this compound is a strong electron donor, increasing the pyridine ring’s basicity compared to electron-withdrawing groups (e.g., chloro in ). This may enhance interactions with biological targets like enzymes or receptors. Methanol vs. However, methoxy groups may enhance membrane permeability in drug design. The dimethoxymethyl group adds steric bulk, which could hinder interactions in tight binding pockets.

Solubility and Stability

  • Hydrophilicity: The methanol group in all compared compounds enhances water solubility compared to non-hydroxylated derivatives. However, the isopropylamino group may introduce moderate lipophilicity, balancing solubility for drug delivery.
  • Stability: Chloro-substituted pyridines (e.g., ) are prone to hydrolytic dehalogenation under basic conditions, whereas amino and methanol groups generally improve stability in aqueous environments.

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